REACTION_CXSMILES
|
[OH-].[Na+].[SH:3][CH2:4][C:5]([OH:7])=[O:6].Cl[CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CO>[CH2:9]([S:3][CH2:4][C:5]([OH:7])=[O:6])[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11.51 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
19.33 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 6 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 hours
|
Duration
|
10 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness on a rotovap
|
Type
|
ADDITION
|
Details
|
treated with water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
These Et2O extractions
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
These Et2O extractions
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |